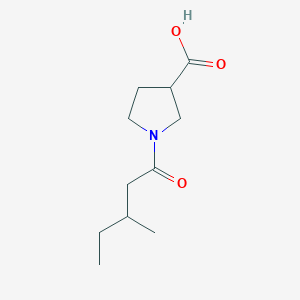

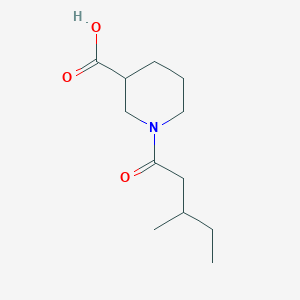

Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate

Vue d'ensemble

Description

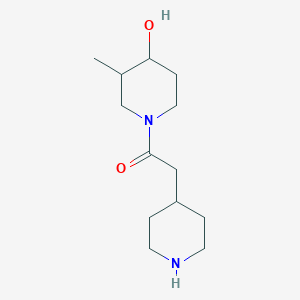

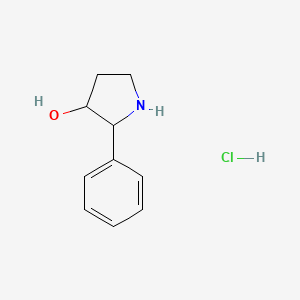

“Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the tert-butyl group. One possible method could involve the reaction of tert-butyl carbamate with a suitable pyrimidine derivative .Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, an amino group, a propyl group, and a tert-butyl group attached to a carbamate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of carbamates, pyrimidines, and tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its tert-butyl group can act as a protecting group for carboxylic acids and alcohols, providing stability against various nucleophiles and reducing agents. The compound’s unique structure allows for selective reactions in complex organic syntheses .

Medicinal Chemistry

In medicinal chemistry, this compound could be used to develop new pharmaceuticals. Its pyrimidine ring is a common motif in drugs, and the presence of a chloro group could be exploited for creating molecules with potential antibacterial properties .

Agricultural Chemistry

The tert-butyl group’s stability makes this compound a candidate for developing pesticides or herbicides. The pyrimidine derivative could interfere with the growth of unwanted plants or pests without degrading under environmental conditions .

Material Science

In material science, this compound could be used to modify surfaces or create new polymers with specific properties. Its robust structure could lead to materials with enhanced durability or chemical resistance .

Biochemistry

The tert-butyl group is known for its implication in biosynthetic and biodegradation pathways. This compound could be used to study enzyme-catalyzed reactions where the tert-butyl group acts as a non-reactive placeholder, allowing researchers to probe the mechanics of these biological processes .

Analytical Chemistry

As a standard or reagent, this compound could be used in analytical chemistry to calibrate instruments or develop new detection methods for compounds containing similar functional groups .

Chemical Education

Due to its structural complexity and the presence of multiple functional groups, this compound is ideal for educational purposes. It can be used to teach advanced organic chemistry concepts, such as protecting group strategies and nucleophilic substitution reactions .

Environmental Science

Lastly, in environmental science, this compound’s stability and reactivity could be studied to understand its behavior and breakdown in natural ecosystems, which is crucial for assessing the environmental impact of new chemicals .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIZLWQIBTNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475392.png)

![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)